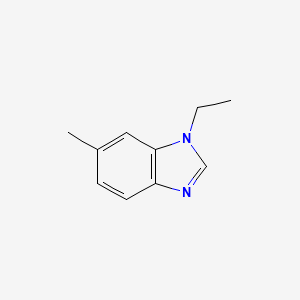

1-ethyl-6-methyl-1H-1,3-benzodiazole

Descripción general

Descripción

1-ethyl-6-methyl-1H-1,3-benzodiazole is a chemical compound with the molecular formula C10H12N2. It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .

Molecular Structure Analysis

The molecular structure of 1-ethyl-6-methyl-1H-1,3-benzodiazole consists of a benzene ring fused to an imidazole ring . The imidazole ring is a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- The synthesis and investigation of benzimidazole derivatives have shown potential antineoplastic and antifilarial activities. These compounds demonstrated significant growth inhibition in certain cell lines and showed notable antifilarial activity against various adult worms in experimentally infected models, indicating their potential as therapeutic agents for cancer and filarial infections (S. Ram et al., 1992).

- Benzothiazole and benzimidazole derivatives have been synthesized and evaluated for their immunomodulatory and anticancer activities. Some of these compounds showed significant inhibition of nitric oxide generation from macrophage cells and displayed cytotoxicity against colon carcinoma and hepatocellular carcinoma cells, suggesting their potential use in cancer therapy (H. Abdel‐Aziz et al., 2009).

- A series of benzimidazole-based Schiff base copper(II) complexes have been synthesized and characterized. These complexes bind effectively to calf thymus DNA and exhibit substantial in vitro cytotoxic effect against various human cancer cell lines, indicating their potential as DNA-targeting anticancer agents (Anup Paul et al., 2015).

Environmental Fate and Biodegradation

- The aerobic biological degradation mechanisms of benzotriazoles, which are widespread environmental micropollutants, have been investigated. These studies provide insights into the environmental fate of benzotriazoles and suggest pathways for their removal from the environment, indicating the significance of cometabolic processes for micropollutant degradation in biological wastewater treatment (Sebastian Huntscha et al., 2014).

Propiedades

IUPAC Name |

1-ethyl-6-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-3-12-7-11-9-5-4-8(2)6-10(9)12/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQUUOVCOIMGSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-6-methyl-1H-1,3-benzodiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

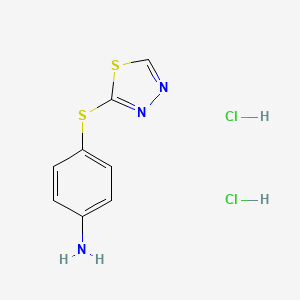

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521169.png)

![[4-(Methanesulfonylmethyl)phenyl]methanamine](/img/structure/B1521177.png)

![2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride](/img/structure/B1521181.png)

![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride](/img/structure/B1521187.png)